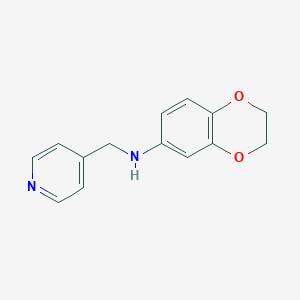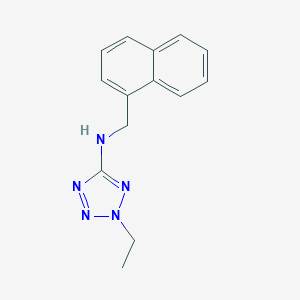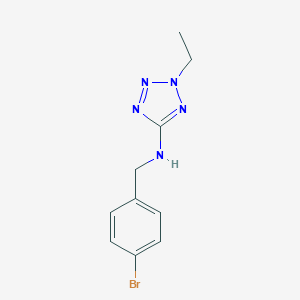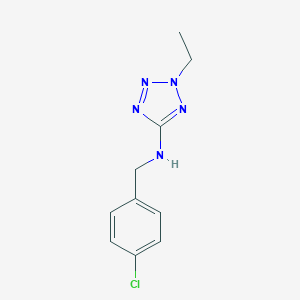![molecular formula C16H18N2O5S B276783 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B276783.png)
2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide is a chemical compound with the molecular formula C16H18N2O5S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with different substitution patterns.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a hydroxy and nitro group, showing different biological activities.
Uniqueness
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and sulfamoyl groups contributes to its versatility in various applications, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C16H18N2O5S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-5-8-14(15(9-12)23-2)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
Clé InChI |
KCXQKNXEDQKYHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)

![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)




![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

